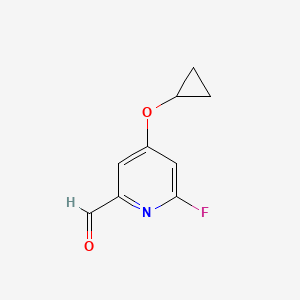
4-Cyclopropoxy-6-fluoropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-fluoropicolinaldehyde is an organic compound with the molecular formula C9H8FNO2 It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the 4-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-fluoropicolinaldehyde typically involves the introduction of the cyclopropoxy and fluorine groups onto a picolinaldehyde scaffold. One common method involves the cyclopropanation of a suitable precursor followed by fluorination. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-fluoropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Cyclopropoxy-6-fluoropicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-fluoropicolinaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-6-fluoropicolinic acid
- 4-Cyclopropoxy-6-fluoropyridine
- 4-Cyclopropoxy-6-fluorobenzaldehyde
Uniqueness
4-Cyclopropoxy-6-fluoropicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8FNO2/c10-9-4-8(13-7-1-2-7)3-6(5-12)11-9/h3-5,7H,1-2H2 |
InChI Key |
VUXMIIVSACOAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


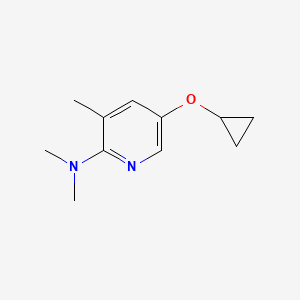
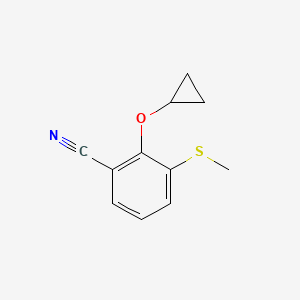
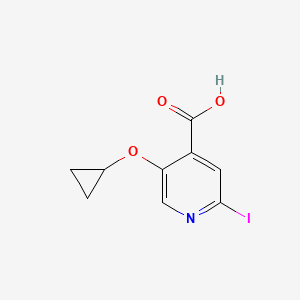
![3-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B14812825.png)
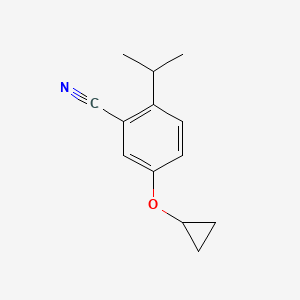
![3,5-dichloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14812847.png)
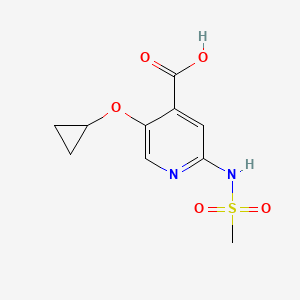
![N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B14812859.png)
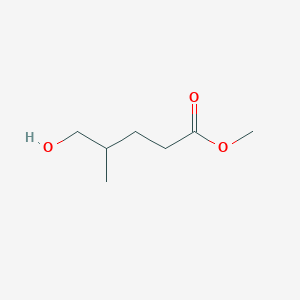
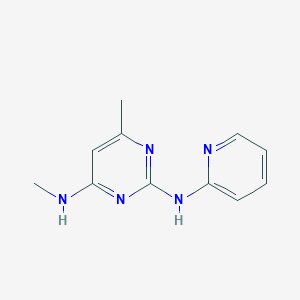
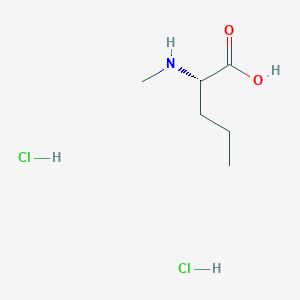
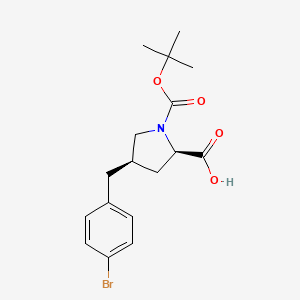

![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B14812888.png)
